molecular formula C19H28N2O3 B6980413 3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide

3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B6980413
M. Wt: 332.4 g/mol
InChI Key: LIKWAGMULGQLPG-UHFFFAOYSA-N
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Description

3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development. The unique structure of this compound, featuring a piperidine ring substituted with a cyclobutyloxy group and an ethoxyphenylmethyl group, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-2-23-18-11-4-3-7-15(18)13-20-19(22)21-12-6-10-17(14-21)24-16-8-5-9-16/h3-4,7,11,16-17H,2,5-6,8-10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKWAGMULGQLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)N2CCCC(C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Cyclobutyloxy Group: This step involves the alkylation of the piperidine ring with a cyclobutyloxy halide under basic conditions.

    Attachment of the Ethoxyphenylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks an ethoxyphenylmethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyloxy-N-[(2-methoxyphenyl)methyl]piperidine-1-carboxamide
  • 3-cyclobutyloxy-N-[(2-ethoxyphenyl)ethyl]piperidine-1-carboxamide

Uniqueness

The unique combination of the cyclobutyloxy and ethoxyphenylmethyl groups in 3-cyclobutyloxy-N-[(2-ethoxyphenyl)methyl]piperidine-1-carboxamide provides distinct chemical and biological properties compared to its analogs. These differences can result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.

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